2-(4-Methoxyphenyl)piperidine oxalate salt
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Overview
Description
2-(4-Methoxyphenyl)piperidine oxalate salt is a chemical compound with the molecular formula C12H17NO.C2H2O4. It is known for its white to off-white crystalline powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)piperidine oxalate salt typically involves the reaction of 4-methoxyphenylpiperidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves dissolving the reactants in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)piperidine oxalate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(4-Methoxyphenyl)piperidine oxalate salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, including its effects on neurological pathways.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)piperidine oxalate salt involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)piperidine oxalate salt include:
- 4-Methoxyphenylpiperidine hydrochloride
- 2-(4-Methoxyphenyl)ethanol
- Methyl piperidine-4-carboxylate .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,2-4,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLTZMHUKTXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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